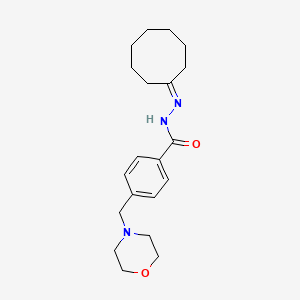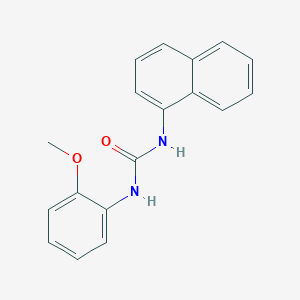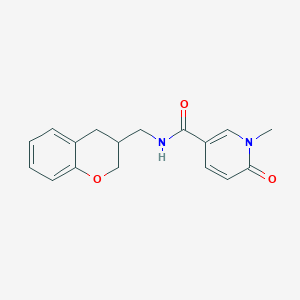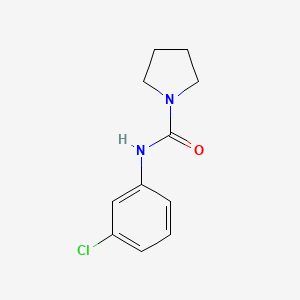
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water, and it is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid.
科学研究应用
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied in various scientific fields, including dentistry, biomedicine, and materials science. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to have significant potential in preventing and treating dental caries. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can bind to tooth enamel and prevent demineralization, leading to stronger and healthier teeth. In biomedicine, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been studied for its potential applications in drug delivery and cancer therapy. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can improve the solubility and stability of drugs, and it can also target cancer cells specifically. In materials science, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been used to develop novel materials with improved mechanical and biological properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is complex and depends on the specific application. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP works by binding to tooth enamel and forming a protective layer that prevents demineralization. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also promote remineralization by providing calcium and phosphate ions to the tooth surface. In drug delivery and cancer therapy, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP works by improving the solubility and stability of drugs and targeting cancer cells specifically. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also enhance the uptake of drugs by cells and reduce their toxicity.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to have several biochemical and physiological effects, depending on the specific application. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can increase the hardness and mineral content of tooth enamel, leading to stronger and healthier teeth. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also reduce the formation of dental plaque and prevent the growth of bacteria that cause dental caries. In drug delivery and cancer therapy, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can improve the efficacy and safety of drugs by reducing their toxicity and enhancing their uptake by cells. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also target cancer cells specifically and reduce the risk of side effects.
实验室实验的优点和局限性
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its versatility for various applications. However, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP also has some limitations, such as its relatively high cost, its potential toxicity in high concentrations, and its limited solubility in some solvents. These limitations should be taken into account when designing experiments and interpreting results.
未来方向
There are several future directions for N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP research, including the development of novel applications in dentistry, biomedicine, and materials science. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be further optimized for preventing and treating dental caries, and it can also be used to develop new materials for dental restorations. In biomedicine, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In materials science, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be used to develop new materials with improved mechanical and biological properties, such as bone substitutes and dental implants. Overall, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
合成方法
The synthesis of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP obtained through this method is typically high, and the purity is also satisfactory for most applications.
属性
IUPAC Name |
N-(3-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAKZKTOPZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)pyrrolidine-1-carboxamide | |
CAS RN |
35640-07-4 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
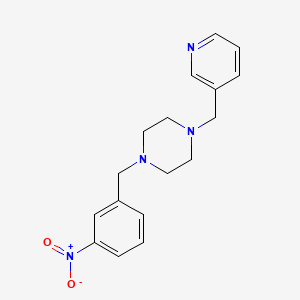
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
